N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound known for its diverse applications in various fields of science. The compound consists of a furan ring, a carboxamide group, a hydroxy group, and a phenyl group with a methylthio substituent. The integration of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis One common route begins with the alkylation of 2,5-dimethylfuran with a suitable alkyl halide to introduce the ethyl group This is followed by the nitration of the phenyl ring to introduce the nitro group, which is subsequently reduced to form the amino derivative The amino group undergoes acylation with a carboxylic acid derivative to form the desired amide
Industrial Production Methods
For large-scale industrial production, the process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which provide better control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance the efficiency and selectivity of each reaction step, and purification techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions due to the presence of multiple functional groups. These include:
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reactions with halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide has several research applications across different fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a precursor to more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential use in drug development, particularly in designing compounds with targeted therapeutic effects.
Industry: : Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methylthio and phenyl groups can engage in hydrophobic interactions. These interactions influence the compound's binding affinity and selectivity for particular enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The furan ring's presence further enhances the compound's stability and reactivity in biological systems.
Comparison with Similar Compounds
When comparing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide to other compounds with similar structures, several points of distinction arise:
N-(2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide: : Lacks the methylthio group, which may alter its biological activity and chemical reactivity.
N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-2,5-dimethylfuran-3-carboxamide: : The presence of an additional hydroxy group instead of the methylthio group can enhance hydrogen bonding capacity but may reduce hydrophobic interactions.
N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide: : Contains a methylsulfonyl group instead of methylthio, which can significantly impact its chemical properties and biological effects.
These structural variations highlight the uniqueness of this compound and its potential for specific applications.
List of Similar Compounds
N-(2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide
N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
This compound's multifaceted characteristics and applications continue to be a subject of scientific investigation, underscoring its significance in modern research and industrial contexts.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-8-14(11(2)20-10)16(19)17-9-15(18)12-4-6-13(21-3)7-5-12/h4-8,15,18H,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSSWKCGXAZMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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